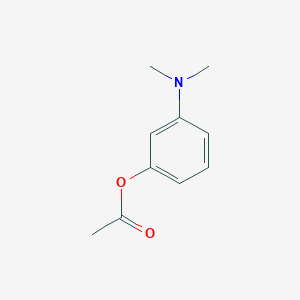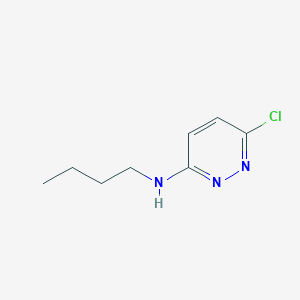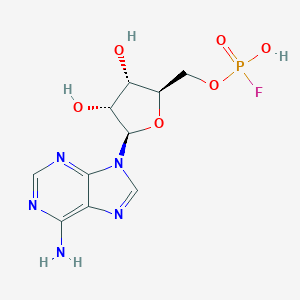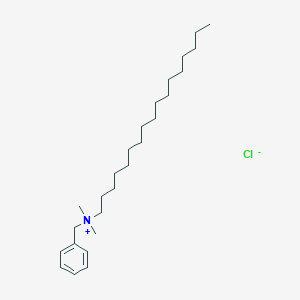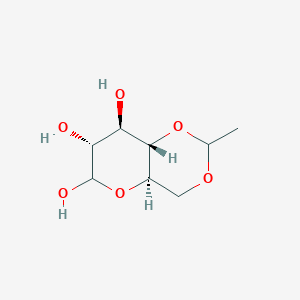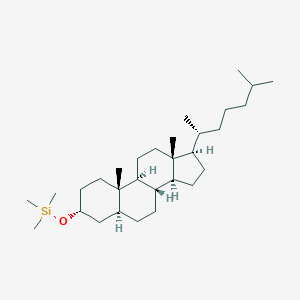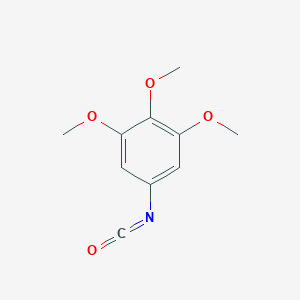
Dipotassium magnesium ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium magnesium ethylenediaminetetraacetate, also known as Ethylenediaminetetraacetic acid dipotassium magnesium salt, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as chelating agents over a broad pH range in aqueous systems . It is also an anticoagulant, majorly used in preventing clotting of blood .
Chemical Reactions Analysis
The reaction of Mg2+ with EDTA may be expressed as: Mg2+ + H2Y2- = MgY-2 + 2H+ . The structure of EDTA and the magnesium-EDTA complex is shown in the referenced document .Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.71 g/mol . The assay (complexometric, calc. on anhydrous substance) is ≥ 98 % . It has heavy metals (as Pb) ≤ 0.0005 %, Fe (Iron) ≤ 0.001 %, Free Magnesium ≤ 0.01 %, Free EDTA ≤ 0.05 %, and Water (according to Karl Fischer) 7.5 - 9.5 % .Scientific Research Applications
Anticoagulation in Hematology
- Anticoagulant for Blood Cell Counting and Sizing : Dipotassium EDTA is recommended for anticoagulating blood specimens in hematology due to its favorable properties. It affects red blood cell size less than tripotassium EDTA, especially at increased concentrations and during storage (England et al., 1993).
Lubrication Properties in Engineering
- Water-based Lubricants for Ceramic Tribocouples : Research on water-based lubricants for ceramic tribocouples found that dipotassium magnesium ethylenediaminetetraacetate (EDTA-KMg) displayed lubricating actions due to multipoint adsorption of polar groups (Wei & Xue, 1996).
Veterinary Medicine
- Influence on Hematologic Values in Turtles : A study compared the effects of dipotassium EDTA and lithium heparin on hematologic values in yellow-blotched map turtles. It found significant differences in various blood parameters between groups treated with these anticoagulants (Martínez-Jiménez et al., 2007).
Ophthalmology
- Chelation Therapy in Calcific Band Keratopathy : "Off-the-shelf" dipotassium-ethylenediaminetetraacetic acid (K2-EDTA) was explored as an alternative to sodium EDTA for chelation therapy in calcific band keratopathy. The study indicated its effectiveness in improving visual acuity and symptomatic relief (Lee et al., 2018).
Bacteriology
- Inhibition of Transformability in Bacteria : In Bacillus subtilis, ethylenediaminetetraacetate addition inhibited transformability and cellular binding of DNA, highlighting its impact on bacterial DNA receptors (García et al., 1978).
Materials Science
Preparation of Nickel-bound Porous Carbon : Dipotassium ethylenediaminetetraacetate was used in preparing nickel-bound porous carbon (Ni-PC) for potential use in supercapacitors, showcasing its utility in materials science (Liu et al., 2022).
Crystal Data for Synthetic K2Mg(CO3)2 : Research on the crystallization of dipotassium magnesium carbonate provided insights into its structural properties, relevant in crystallography and mineralogy (Simons & Sharma, 1983).
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg) is a well-known chelating agent . Its primary targets are divalent and polyvalent metal cations , including calcium, iron, and magnesium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
EDTA-K2Mg interacts with its targets by forming stable, water-soluble complexes . The compound has multiple carboxyl and amine groups that can donate electron pairs to form coordinate covalent bonds with metal ions . This interaction effectively sequesters the metal ions, preventing them from participating in other reactions .
Biochemical Pathways
By chelating metal ions, EDTA-K2Mg can influence numerous biochemical pathways. For instance, it can inhibit enzymes that require metal cofactors, disrupt metal-dependent protein-protein interactions, and prevent the formation of reactive oxygen species by transition metals . The exact pathways affected depend on the specific metal ions present in the biological system .
Pharmacokinetics
Like other edta compounds, it is expected to have poor oral bioavailability due to its high polarity and inability to cross lipid membranes . Once in the bloodstream, it can distribute throughout the body, binding to metal ions in various tissues . The chelated metal-EDTA complexes are typically excreted in the urine .
Result of Action
The chelation of metal ions by EDTA-K2Mg can have various molecular and cellular effects. For example, it can prevent blood clotting by chelating calcium ions, which are necessary for the coagulation cascade . In tissue culture, it can prevent cell clumping by chelating calcium ions, which mediate cell-cell adhesion .
Safety and Hazards
Ethylenediaminetetraacetic acid (EDTA) is used in the management and treatment of heavy metal toxicity . It is recommended to use only outdoors or in a well-ventilated area. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid dipotassium magnesium salt plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as calcium, magnesium, iron, and copper . This prevents these ions from participating in unwanted side reactions, thereby influencing the activity of various enzymes and proteins that require these metal ions for their function .
Cellular Effects
The effects of Ethylenediaminetetraacetic acid dipotassium magnesium salt on cells are primarily due to its ability to chelate metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can prevent the catalytic activity of metal-dependent enzymes, thereby influencing the metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, Ethylenediaminetetraacetic acid dipotassium magnesium salt exerts its effects through its strong chelating properties. It forms stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in other reactions . This can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylenediaminetetraacetic acid dipotassium magnesium salt can change over time. It is known to be stable and does not degrade easily
Metabolic Pathways
Ethylenediaminetetraacetic acid dipotassium magnesium salt is involved in various metabolic pathways due to its ability to bind metal ions. It can interact with enzymes or cofactors that require these ions, potentially affecting metabolic flux or metabolite levels .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dipotassium magnesium ethylenediaminetetraacetate involves the reaction between ethylenediaminetetraacetic acid (EDTA) and potassium hydroxide (KOH) to form potassium ethylenediaminetetraacetate. Then, this compound reacts with magnesium sulfate (MgSO4) to form Dipotassium magnesium ethylenediaminetetraacetate.", "Starting Materials": ["Ethylenediaminetetraacetic acid (EDTA)", "Potassium hydroxide (KOH)", "Magnesium sulfate (MgSO4)"], "Reaction": ["Step 1: Dissolve EDTA in water and adjust the pH to 8-9 using KOH.", "Step 2: Heat the solution to 60-70°C and stir for 1-2 hours until potassium ethylenediaminetetraacetate is formed.", "Step 3: Filter the solution to remove any impurities and cool to room temperature.", "Step 4: Dissolve magnesium sulfate in water and add it slowly to the cooled solution of potassium ethylenediaminetetraacetate while stirring.", "Step 5: Adjust the pH to 8-9 using KOH and stir for 1-2 hours until Dipotassium magnesium ethylenediaminetetraacetate is formed.", "Step 6: Filter the solution to remove any impurities and dry the product at 50-60°C." ] } | |
CAS RN |
15708-48-2 |
Molecular Formula |
C10H16K2MgN2O10 |
Molecular Weight |
426.74 g/mol |
IUPAC Name |
magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2K.Mg.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;2*+1;+2;;/p-4 |
InChI Key |
BDJDUURJBLFAEF-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Mg+2].[K+].[K+] |
Other CAS RN |
15708-48-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



